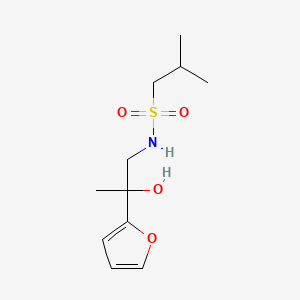

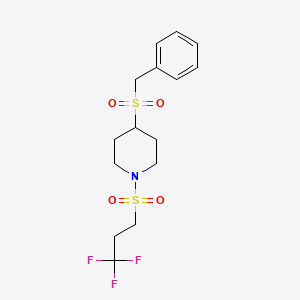

(4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

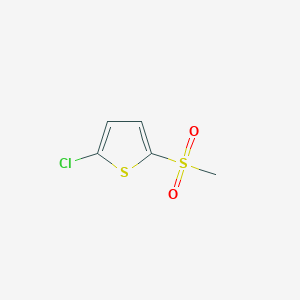

The compound contains several functional groups including a tert-butyl group, a phenyl group, an imidazole ring, and a piperidine ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring, for instance, can show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Material Properties

One-Pot Synthesis of Emitters : This compound has been utilized in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing potential as low-cost luminescent materials with large Stokes' shifts. These compounds exhibit notable optical properties, including absorption and fluorescence spectra with large Stokes' shifts ranging from 90–166 nm. They have been dispersed in polyurethane resins to create luminescent materials (Volpi et al., 2017).

Crystallographic and Optical Studies : The compound has been characterized using crystallographic techniques, contributing to understanding its structural and optical properties. This research offers insights into the relationship between chemical structure and optical behavior (Dhanalakshmi et al., 2018).

Biological and Pharmacological Research

Selective Estrogen Receptor Modulator (SERM) Research : Related compounds have been studied as SERMs, with applications in treating conditions sensitive to estrogen, such as breast cancer and osteoporosis. These studies involve assessing their potency and efficacy in vitro and in vivo (Palkowitz et al., 1997).

Enzyme Inhibition and Molecular Docking Studies : Derivatives of this compound have been evaluated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies have revealed their significant interactions at enzyme active sites (Cetin et al., 2021).

Chemical Reactions and Catalysis

- Catalytic Activities in Organic Reactions : The compound's derivatives have been examined for their catalytic activities in organic reactions, such as the tert-butylation of phenol, indicating potential use in synthetic chemistry (Elavarasan et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

properties

IUPAC Name |

(4-tert-butylphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3OS/c1-21(2,3)18-7-5-17(6-8-18)19(25)24-12-9-16(10-13-24)15-26-20-22-11-14-23(20)4/h5-8,11,14,16H,9-10,12-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQVYNTBXJEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(tert-butyl)phenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2691030.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2691031.png)

![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)